Methyl-3-isocyano-4-chlorobenzoate
Description
Methyl-3-isocyano-4-chlorobenzoate is an ester derivative of benzoic acid, featuring a methyl ester group at the carboxyl position, an isocyano (-NC) substituent at the 3-position, and a chlorine atom at the 4-position of the aromatic ring. This compound is notable for its unique electronic and steric properties due to the electron-withdrawing chlorine and the highly reactive isocyano group. The isocyano moiety makes it a valuable intermediate in organometallic chemistry, particularly in the synthesis of metal complexes and heterocyclic frameworks .
Its discontinuation may also reflect shifting industrial priorities or the emergence of safer alternatives.
Properties
IUPAC Name |
methyl 4-chloro-3-isocyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCJFDAXHTAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-37-6 | |
| Record name | Methyl 4-chloro-3-isocyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730971-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-4-chlorobenzoic acid with methyl chloroformate to form the corresponding carbamate, which is then dehydrated to yield the isocyanate derivative .
Industrial Production Methods
Industrial production of Methyl-3-isocyano-4-chlorobenzoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-isocyano-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can react with the isocyano group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while addition reactions can produce urea derivatives.
Scientific Research Applications
Organic Synthesis
Methyl-3-isocyano-4-chlorobenzoate serves as a versatile building block in organic synthesis. Its isocyanide group allows it to participate in various chemical reactions, including:
- Oxidation : Converting the isocyano group to isocyanates.
- Reduction : Forming amine derivatives.
- Nucleophilic Substitution : Leading to various substituted benzoates.
Medicinal Chemistry
The compound's derivatives are being explored for potential pharmaceutical applications due to their biological activity. For instance, interactions with amino acids and proteins may lead to modifications that enhance therapeutic properties. Research indicates that compounds featuring isocyanide groups can exhibit significant biological activities, making them valuable in drug development .
Material Science
In materials science, this compound can be utilized to create specialty chemicals and materials with specific properties. Its unique structure allows for the design of polymers and other materials that require the incorporation of isocyanide functionalities.
Case Study 1: Synthesis of Biologically Active Molecules
Research has demonstrated that derivatives of this compound can be synthesized to create biologically active molecules. For example, studies on its interaction with amino acids have shown potential pathways for developing new therapeutic agents .
Case Study 2: Material Development
In material science applications, researchers have successfully integrated this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. These advancements highlight the compound's versatility beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of Methyl-3-isocyano-4-chlorobenzoate involves its interaction with molecular targets through its isocyano and chloro functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl-3-isocyano-4-chlorobenzoate, we compare it with analogous esters and derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues from the Molecules (2011) Study
A 2011 study in Molecules evaluated ethyl benzoate derivatives with phenethylamino, phenethylthio, or phenethoxy linkers and heterocyclic substituents (e.g., pyridazine, isoxazole) . Key compounds include:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate
Table 1: Comparative Analysis of Key Compounds
Stability and Industrial Viability
The discontinuation of this compound contrasts with the sustained research use of ethyl benzoate derivatives from the Molecules study. This discrepancy highlights the industrial challenges of handling isocyano compounds, which require stringent storage conditions and specialized synthetic protocols. In contrast, amino- or heterocyclic-substituted esters (e.g., I-6230) offer better stability and broader therapeutic relevance, sustaining their demand .
Biological Activity
Methyl-3-isocyano-4-chlorobenzoate (MICB) is an organic compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique functional groups: an isocyanide group and a chlorobenzoate framework. The presence of the chlorine atom enhances its reactivity compared to other halogenated derivatives, such as fluorine or bromine. The chemical structure can be summarized as follows:
- Molecular Formula : C₈H₆ClN₃O₂
- CAS Number : 730971-37-6
The biological activity of MICB is primarily attributed to its ability to interact with various molecular targets through covalent bonding with nucleophilic sites on proteins and other biomolecules. The isocyano group is particularly reactive, enabling modifications that can alter the function of target proteins. This interaction can lead to various biological effects, including potential anticancer activity and modulation of enzymatic pathways.
Anticancer Activity
Recent studies have indicated that compounds containing isocyanide functionalities exhibit promising anticancer properties. For instance, MICB has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Study Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 15.0 |
In these studies, the IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, suggesting significant cytotoxic potential.
Mechanistic Studies
In mechanistic studies involving MICB, researchers have explored its effects on apoptosis pathways in cancer cells. For example, a study demonstrated that treatment with MICB led to increased caspase-3 activation in HeLa cells, indicating induction of apoptosis through a caspase-dependent mechanism .
Comparative Analysis with Similar Compounds
To understand the unique properties of MICB, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl-3-isocyano-4-fluorobenzoate | Contains fluorine instead of chlorine | Moderate cytotoxicity |
| Methyl-3-isocyano-4-bromobenzoate | Contains bromine | Lower reactivity than MICB |
| Methyl-3-isothiocyanato-4-chlorobenzoate | Contains thiocyanate group | Different reactivity profile |
MICB stands out due to its combination of chlorinated and isocyanide functionalities, which may confer distinct chemical properties and biological activities compared to its counterparts.
Case Studies
- Case Study on Anticancer Efficacy : A recent publication reported the synthesis of various derivatives of MICB and their evaluation against multiple cancer cell lines. The study found that modifications to the chlorobenzoate moiety significantly impacted the cytotoxicity profile, suggesting that structural optimization could enhance therapeutic efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that MICB exhibits significant tumor growth inhibition when administered at specific dosages, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl-3-isocyano-4-chlorobenzoate, and how can side reactions involving the isocyano group be minimized?
- Methodological Answer : The compound can be synthesized via a multistep process starting from 3-amino-4-chlorobenzoic acid. The isocyano group is introduced via a Hofmann isocyanide synthesis using chloroform and a strong base (e.g., KOH) under anhydrous conditions. To minimize side reactions (e.g., dimerization or hydrolysis of the isocyano group), maintain an inert atmosphere (N₂/Ar) and use low temperatures (0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. A single peak with >95% area indicates high purity.
- Structural Confirmation :
- IR Spectroscopy : Confirm the isocyano group via a sharp absorption band near 2150 cm⁻¹.
- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.9 ppm). ¹³C NMR should confirm the isocyano carbon (δ ~160 ppm).
- HRMS : Match the exact mass (C₉H₆ClNO₂: 195.00178) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in a sealed container under nitrogen at 2–8°C to prevent degradation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing isocyano group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The isocyano group (-NC) is a strong electron-withdrawing group, activating the aromatic ring for NAS at the para position relative to the chloro substituent. To study this:
- Design reactions with nucleophiles (e.g., amines or thiols) under mild conditions (room temperature, DMF solvent).
- Monitor reaction progress via TLC and characterize products using 2D NMR (e.g., NOESY) to confirm substitution patterns.
- Compare reaction rates with analogs lacking the isocyano group to quantify its electronic effects .
Q. What analytical challenges arise in characterizing this compound by X-ray crystallography, and how can they be addressed?
- Methodological Answer :
- Challenges : The isocyano group’s linear geometry and weak diffraction signals complicate crystallography.
- Solutions :
- Use SHELXT for structure solution, leveraging its robustness with small-molecule data .
- Grow crystals via slow evaporation in a nonpolar solvent (e.g., hexane/dichloromethane) at -20°C.
- Apply high-resolution data (≤0.8 Å) to resolve ambiguous electron density around the isocyano group .
Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent interactions.
- Step 1 : Re-purify the compound via preparative HPLC.
- Step 2 : Re-run NMR in deuterated DMSO to minimize solvent interference. For IR, use a dry KBr pellet.
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound in aqueous environments?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model hydrolysis pathways.
- Calculate Gibbs free energy changes (ΔG) for potential degradation products.
- Validate predictions experimentally via LC-MS under controlled pH conditions (pH 3–10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
